molecular formula C14H14F3N5 B3023265 N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine CAS No. 94828-52-1

N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine

Cat. No.: B3023265
CAS No.: 94828-52-1
M. Wt: 309.29 g/mol
InChI Key: XSCWWXRTVRDOFC-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine: is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a phenyl ring substituted with a trifluoromethyl group at the meta position. The guanidine moiety bridges these two aromatic systems, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 4,6-dimethylpyrimidine, is synthesized through a condensation reaction involving acetaldehyde and formamide under acidic conditions.

    Introduction of the Guanidine Group: The pyrimidine intermediate is then reacted with a guanidine derivative, such as N,N’-diisopropylcarbodiimide, in the presence of a suitable catalyst like palladium on carbon.

    Coupling with the Phenyl Ring: The final step involves the coupling of the guanidine-substituted pyrimidine with 3-(trifluoromethyl)phenylboronic acid using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced guanidine derivatives.

    Substitution: Formation of substituted guanidine compounds with different functional groups.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethylpyrimidin-2-yl)-N’-phenylguanidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(4,6-dimethylpyrimidin-2-yl)-N’-[4-(trifluoromethyl)phenyl]guanidine: The trifluoromethyl group is positioned at the para position, which may affect its reactivity and interaction with molecular targets.

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine is unique due to the presence of the trifluoromethyl group at the meta position of the phenyl ring. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5/c1-8-6-9(2)20-13(19-8)22-12(18)21-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCWWXRTVRDOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94828-52-1
Record name N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[3-(trifluoromethyl)phenyl]guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94828-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Reactant of Route 2
N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Reactant of Route 3
N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Reactant of Route 4
N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Reactant of Route 5
N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Reactant of Route 6
N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine

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